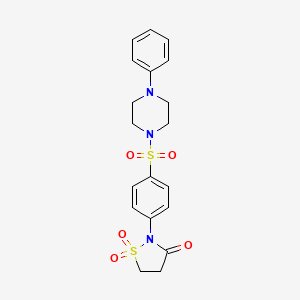
2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there is no direct information available on the synthesis of “2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide”, there are related compounds that have been synthesized. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .科学的研究の応用
Molecular Structure Analysis
Research into the molecular structures of cyclic sulfilimines, including compounds related to "2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide," has been conducted to understand their structural properties through X-ray crystallography. These studies provide insights into the bond distances and angles involving sulfur atoms in these compounds, which can be crucial for understanding their reactivity and potential applications in medicinal chemistry (Rábai et al., 1996).
Synthesis of Nonproteinogenic Amino Acids
The compound has been used in the synthesis of nonproteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid, showcasing its versatility in synthetic organic chemistry and its potential in producing biologically active molecules (Wee & Mcleod, 2003).
Development of Anti-arthritic Agents
Gamma-sultam derivatives, closely related to the queried compound, have been developed as antiarthritic agents with dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, showing potential in treating arthritic conditions without causing ulcerogenic activities. These findings underscore the therapeutic potential of compounds within this chemical class (Inagaki et al., 2000).
Antibacterial Activities
A series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives, which are structurally related to the queried compound, have been synthesized and evaluated as antibacterial agents. Their activities were tested against resistant Gram-positive strains, highlighting the potential of these compounds in addressing antibiotic resistance (Jang et al., 2004).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds, such as 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, has been facilitated by catalysts like silica-bonded propylpiperazine-N-sulfamic acid. This work demonstrates the utility of related compounds in synthesizing a variety of chemically and biologically significant molecules (Ghashang et al., 2015).
作用機序
Target of Action
Compounds with a phenylpiperazine moiety have been found to interact with various targets, including acetylcholinesterase (AChE) and serotonin receptors . These targets play crucial roles in neurological functions.
Mode of Action
Phenylpiperazine derivatives can act as inhibitors for AChE, preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . They may also interact with serotonin receptors, influencing mood and cognition .
Biochemical Pathways
By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Interaction with serotonin receptors can affect various biochemical pathways related to mood and cognition .
Result of Action
The increased acetylcholine levels can lead to improved memory and learning, while interaction with serotonin receptors can have effects on mood . The exact effects would depend on the specific targets and mode of action of the compound.
特性
IUPAC Name |
1,1-dioxo-2-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c23-19-10-15-28(24,25)22(19)17-6-8-18(9-7-17)29(26,27)21-13-11-20(12-14-21)16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIBTMKDCYIJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
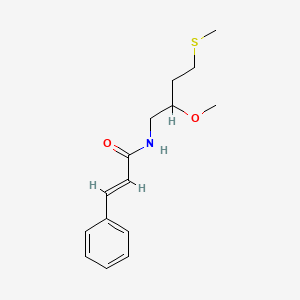
![1-(2-bromophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2955683.png)
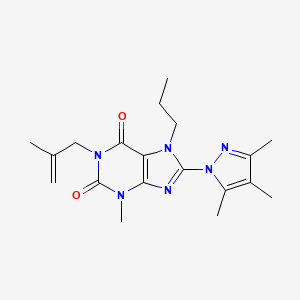
![1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2955686.png)

![6-Amino-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2955692.png)
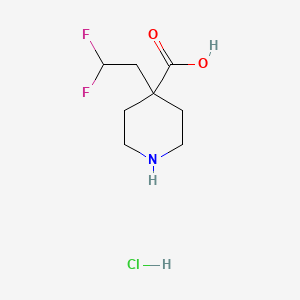
![N-(1-cyanocyclohexyl)-2-[[5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2955694.png)
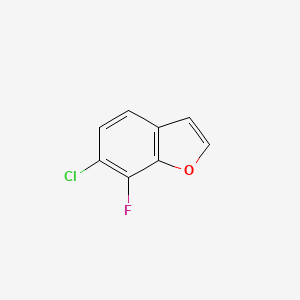
![3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2955696.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955697.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2955698.png)
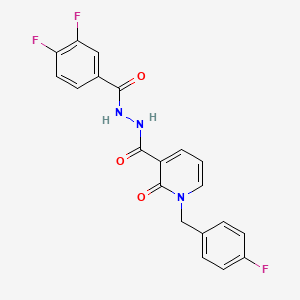
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide](/img/structure/B2955702.png)
